1-(4-Aminophenyl)-4,4-dimethylpyrazolidin-3-one
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Overview
Description
1-(4-Aminophenyl)-4,4-dimethylpyrazolidin-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazolidinone ring substituted with an aminophenyl group and two methyl groups, making it a versatile molecule in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-4,4-dimethylpyrazolidin-3-one typically involves the reaction of 4-aminophenylhydrazine with 4,4-dimethyl-2-pentanone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazolidinone ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)-4,4-dimethylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazolidinone derivatives.
Scientific Research Applications
1-(4-Aminophenyl)-4,4-dimethylpyrazolidin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-4,4-dimethylpyrazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
1-(4-Aminophenyl)-3-methylpyrazolidin-3-one: Similar structure but with one less methyl group.
1-(4-Aminophenyl)-4-methylpyrazolidin-3-one: Similar structure but with one less methyl group.
1-(4-Aminophenyl)-4,4-dimethylpyrazole: Similar structure but with a pyrazole ring instead of a pyrazolidinone ring.
Uniqueness: 1-(4-Aminophenyl)-4,4-dimethylpyrazolidin-3-one stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The presence of the aminophenyl group and two methyl groups enhances its reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
197863-32-4 |
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Molecular Formula |
C11H15N3O |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-(4-aminophenyl)-4,4-dimethylpyrazolidin-3-one |
InChI |
InChI=1S/C11H15N3O/c1-11(2)7-14(13-10(11)15)9-5-3-8(12)4-6-9/h3-6H,7,12H2,1-2H3,(H,13,15) |
InChI Key |
IWPGKPWCKGMJMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(NC1=O)C2=CC=C(C=C2)N)C |
Origin of Product |
United States |
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